molecular formula C30H29ClN4 B1666524 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine CAS No. 24028-59-9

8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine

Cat. No.: B1666524
CAS No.: 24028-59-9
M. Wt: 479 g/mol
InChI Key: HTAJQJZZHQMHBK-UHFFFAOYSA-N
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Description

B1912 is an antibacterial agent.

Scientific Research Applications

Crystal Structure and Biological Activity

A study on a compound structurally related to 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine focused on its crystal structure and potential anticancer activity. The compound was synthesized through chlorination and aminisation processes, and its structure was confirmed by various analytical techniques, including X-ray diffraction. This research contributes to the understanding of the structural and biological properties of such compounds (Lu Jiu-fu et al., 2015).

Nucleophilic Substitution Mechanisms

Research exploring the amination of halogenated compounds, including structures similar to this compound, has provided insights into nucleophilic substitution mechanisms. These studies help in understanding how amination can lead to various derivatives, potentially useful in diverse applications (A. P. Kroon & H. Plas, 2010).

Antituberculosis Preparations

Investigations into derivatives of phenoxazine, phenothiazine, and phenazine, which are structurally related to this compound, have led to the development of compounds with antituberculosis properties. This highlights the potential therapeutic applications of these chemical structures (T. K. Pashkevich et al., 2004).

Antibacterial Evaluation

A study on the electrochemical synthesis of derivatives related to this compound evaluated their antibacterial activity. This research contributes to understanding the potential of such compounds in combating bacterial infections (Mahnaz Sharafi-kolkeshvandi et al., 2016).

Properties

IUPAC Name

8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClN4/c31-21-16-17-29-27(18-21)34-28-19-25(32-22-10-4-1-5-11-22)26(33-23-12-6-2-7-13-23)20-30(28)35(29)24-14-8-3-9-15-24/h1,3-5,8-11,14-20,23,32H,2,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLQKLZCORLFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2C=C3C(=NC4=C(N3C5=CC=CC=C5)C=CC(=C4)Cl)C=C2NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24028-59-9
Record name B1912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024028599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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